![molecular formula C20H19N3O B177533 6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1047-48-9](/img/structure/B177533.png)
6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is also known as BPTP and has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Mécanisme D'action
BPTP acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammation. BPTP has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. BPTP also inhibits the activity of the enzyme MMP-9, which is involved in the breakdown of extracellular matrix and the development of angiogenesis.
Effets Biochimiques Et Physiologiques
BPTP has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. BPTP has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes and signaling pathways that are involved in the development of inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
BPTP has the advantage of possessing anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. However, the limitations of BPTP include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
Future research on BPTP should focus on its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Studies should be conducted to determine the safety and efficacy of BPTP in humans, and to optimize its synthesis method to yield higher purity and higher yield. Additionally, future research should investigate the potential of BPTP as a drug delivery system for other therapeutic agents.
Méthodes De Synthèse
The synthesis of BPTP involves the condensation of 2-phenyl-3,4-dihydro-2H-pyrido[4,3-d]pyrimidin-4-one with benzaldehyde in the presence of a catalyst. The resulting product is then hydrogenated to obtain BPTP. This synthesis method has been optimized to yield high purity and high yield of BPTP.
Applications De Recherche Scientifique
BPTP has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that BPTP possesses anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases. BPTP has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models.
Propriétés
Numéro CAS |
1047-48-9 |
|---|---|
Nom du produit |
6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
Formule moléculaire |
C20H19N3O |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
6-benzyl-2-phenyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19N3O/c24-20-17-14-23(13-15-7-3-1-4-8-15)12-11-18(17)21-19(22-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,22,24) |
Clé InChI |
DDSHIPPHMFBBSN-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CC2=C1NC(=NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES |
C1CN(CC2=C1N=C(NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CC2=C1NC(=NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



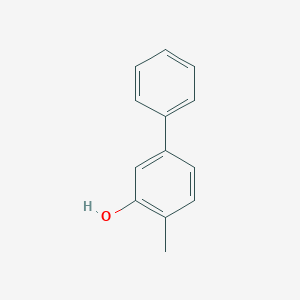
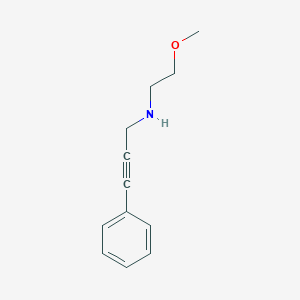
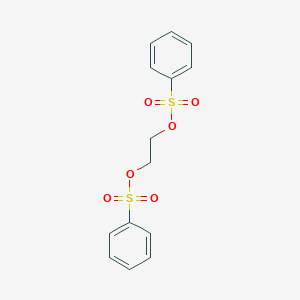
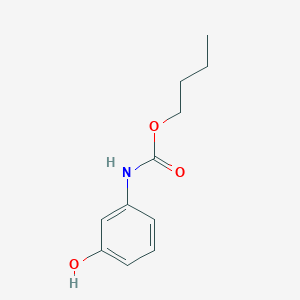
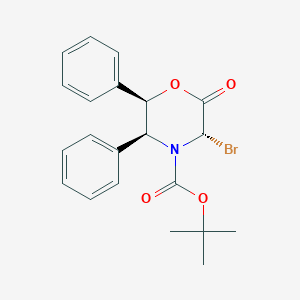
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
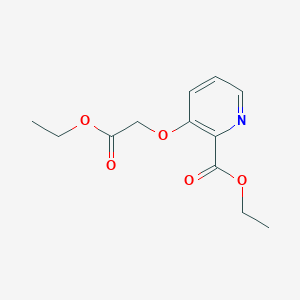
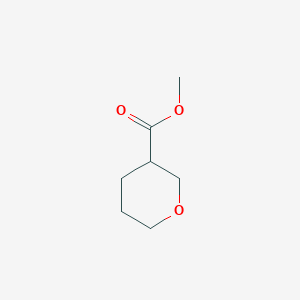
![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
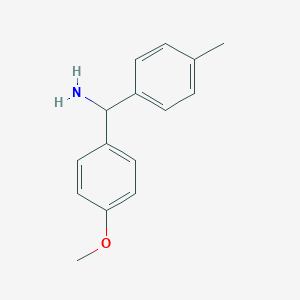
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
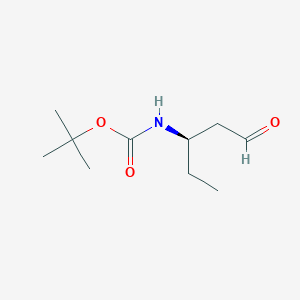
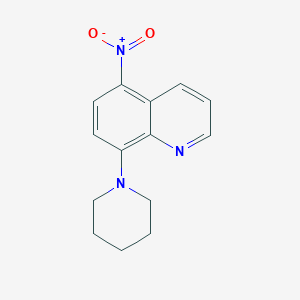
![4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B177489.png)